Cdk4 Inhibitor

Vue d'ensemble

Description

L'inhibiteur de la kinase dépendante des cyclines 4 est un type de composé chimique qui inhibe la fonction de la kinase dépendante des cyclines 4. La kinase dépendante des cyclines 4 est une enzyme qui joue un rôle crucial dans la régulation du cycle cellulaire, en particulier dans la transition de la phase G1 à la phase S. En inhibant la kinase dépendante des cyclines 4, ces composés peuvent empêcher la prolifération des cellules cancéreuses, ce qui les rend précieux dans le traitement du cancer, en particulier pour le cancer du sein positif au récepteur hormonal et négatif au récepteur 2 du facteur de croissance épidermique humain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des inhibiteurs de la kinase dépendante des cyclines 4 implique généralement plusieurs étapes, notamment la formation de structures de base et l'introduction de groupes fonctionnels qui améliorent leur activité inhibitrice. Une voie de synthèse courante implique l'utilisation de composés hétérocycliques comme structures de base, qui sont ensuite modifiées par diverses réactions chimiques telles que l'alkylation, l'acylation et la cyclisation.

Par exemple, la synthèse du palbociclib, un inhibiteur de la kinase dépendante des cyclines 4 bien connu, implique les étapes suivantes :

- Formation du noyau de pyrido[2,3-d]pyrimidin-7-one.

- Introduction de la fraction pipérazine par substitution nucléophile.

- Modifications finales pour améliorer la solubilité et la biodisponibilité .

Méthodes de production industrielle

La production industrielle des inhibiteurs de la kinase dépendante des cyclines 4 implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela nécessite l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont souvent utilisées pour obtenir une production à grande échelle efficace.

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la kinase dépendante des cyclines 4 subissent diverses réactions chimiques, notamment :

Oxydation : Introduction de groupes fonctionnels contenant de l'oxygène pour améliorer l'activité.

Réduction : Élimination des groupes contenant de l'oxygène pour modifier l'activité.

Substitution : Remplacement d'atomes ou de groupes spécifiques pour améliorer la sélectivité et la puissance.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de la kinase dépendante des cyclines 4 comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Agents de substitution : tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la structure de base avec une activité inhibitrice améliorée. Ces dérivés sont conçus pour améliorer les propriétés pharmacocinétiques, telles que la solubilité, la stabilité et la biodisponibilité.

Applications de la recherche scientifique

Les inhibiteurs de la kinase dépendante des cyclines 4 ont un large éventail d'applications de recherche scientifique, notamment :

Chimie

En chimie, ces inhibiteurs sont utilisés comme outils pour étudier la régulation du cycle cellulaire et le rôle de la kinase dépendante des cyclines 4 dans divers processus cellulaires. Ils aident à comprendre les mécanismes moléculaires sous-jacents à la prolifération et à la différenciation cellulaires.

Biologie

En biologie, les inhibiteurs de la kinase dépendante des cyclines 4 sont utilisés pour étudier les voies impliquées dans le contrôle du cycle cellulaire et l'apoptose. Ils sont précieux pour étudier les interactions entre la kinase dépendante des cyclines 4 et d'autres protéines, ainsi que les effets de l'inhibition de la kinase dépendante des cyclines 4 sur les fonctions cellulaires.

Médecine

En médecine, les inhibiteurs de la kinase dépendante des cyclines 4 sont principalement utilisés en thérapie anticancéreuse. Ils sont efficaces pour traiter le cancer du sein positif au récepteur hormonal et négatif au récepteur 2 du facteur de croissance épidermique humain en empêchant la prolifération des cellules cancéreuses. Les essais cliniques explorent également leur potentiel dans le traitement d'autres types de cancer, tels que le cancer du poumon et du pancréas .

Industrie

Dans l'industrie pharmaceutique, les inhibiteurs de la kinase dépendante des cyclines 4 sont utilisés dans le développement et le criblage de médicaments. Ils servent de composés de tête pour le développement de nouveaux médicaments anticancéreux et sont testés pour leur efficacité et leur sécurité dans des études précliniques et cliniques.

Mécanisme d'action

Les inhibiteurs de la kinase dépendante des cyclines 4 exercent leurs effets en se liant au site actif de la kinase dépendante des cyclines 4, empêchant son interaction avec la cycline D. Cette inhibition bloque la phosphorylation de la protéine du rétinoblastome, un régulateur clé du cycle cellulaire. Par conséquent, le cycle cellulaire est arrêté en phase G1, empêchant la transition vers la phase S et la division cellulaire ultérieure .

Applications De Recherche Scientifique

Breast Cancer

CDK4 inhibitors are predominantly utilized in treating hormone receptor-positive (HR+) breast cancer. Their efficacy is significantly enhanced when combined with endocrine therapies. Clinical trials have demonstrated that:

- Palbociclib combined with letrozole has shown improved progression-free survival compared to letrozole alone.

- Abemaciclib has shown activity as a monotherapy and in combination with endocrine therapies, leading to substantial improvements in overall survival rates .

Lung Cancer

Recent studies indicate that CDK4 inhibitors can also be effective in non-small cell lung cancer (NSCLC). Research has highlighted:

- The potential for CDK4 inhibitors to enhance immune responses when used alongside PD-1 blockade therapies.

- Increased tumor-infiltrating T-cells and enhanced antigen presentation on immune cells following treatment with CDK4 inhibitors .

Other Cancers

CDK4 inhibitors are being explored in various other malignancies, including:

- Melanoma : Preclinical studies suggest that CDK4 inhibition may enhance the efficacy of existing therapies.

- Lip sarcoma and mantle cell lymphoma : Ongoing clinical trials are assessing the effectiveness of CDK4 inhibitors in these cancer types .

Challenges and Future Directions

Despite their promise, several challenges remain in the clinical application of CDK4 inhibitors:

- Resistance Mechanisms : Both intrinsic and acquired resistance to CDK4 inhibitors pose significant hurdles. Research is ongoing to identify biomarkers that predict response to therapy and strategies to overcome resistance .

- Combination Therapies : The optimal use of CDK4 inhibitors often involves combinations with other therapeutic agents. Careful selection of partners is crucial, as some combinations may lead to antagonistic effects .

Case Studies

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| PALOMA-2 | HR+ Breast Cancer | Palbociclib + Letrozole | Improved PFS (progression-free survival) |

| MONARCH 2 | HR+ Breast Cancer | Abemaciclib + Tamoxifen | Significant OS (overall survival) improvement |

| TRILOGY | NSCLC | Ribociclib + Chemotherapy | Enhanced tumor response rates |

Mécanisme D'action

Cyclin-dependent kinase 4 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 4, preventing its interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the cell cycle is arrested in the G1 phase, preventing the transition to the S phase and subsequent cell division .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la kinase dépendante des cyclines 4 sont souvent comparés à d'autres inhibiteurs de la kinase dépendante des cyclines, tels que les inhibiteurs de la kinase dépendante des cyclines 6 et les inhibiteurs de la kinase dépendante des cyclines 2. Bien que tous ces inhibiteurs ciblent les kinases dépendantes des cyclines, les inhibiteurs de la kinase dépendante des cyclines 4 sont uniques par leur spécificité pour la kinase dépendante des cyclines 4 et leur efficacité dans le traitement du cancer du sein positif au récepteur hormonal et négatif au récepteur 2 du facteur de croissance épidermique humain.

Composés similaires

Inhibiteurs de la kinase dépendante des cyclines 6 : Fonction similaire, mais cible la kinase dépendante des cyclines 6.

Inhibiteurs de la kinase dépendante des cyclines 2 : Ciblent la kinase dépendante des cyclines 2 et sont utilisés dans différents contextes thérapeutiques.

Inhibiteurs de la kinase dépendante des cyclines 9 : Ciblent la kinase dépendante des cyclines 9 et sont en cours d'exploration pour leur potentiel dans le traitement d'autres types de cancer.

Les inhibiteurs de la kinase dépendante des cyclines 4 se démarquent par leur mécanisme d'action spécifique et leur efficacité prouvée en milieu clinique, ce qui en fait un outil précieux en thérapie anticancéreuse et en recherche scientifique.

Activité Biologique

Cyclin-dependent kinase 4 (CDK4) inhibitors have emerged as critical components in cancer therapy, particularly for hormone receptor-positive breast cancer. These inhibitors function by disrupting the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of CDK4 inhibitors, focusing on their mechanisms, efficacy, and clinical implications.

CDK4 is a key regulator of the cell cycle, particularly during the transition from the G1 phase to the S phase. By phosphorylating retinoblastoma (Rb) protein, CDK4 facilitates cell cycle progression. Inhibition of CDK4 prevents this phosphorylation, leading to G1 arrest and ultimately inhibiting tumor growth. The primary CDK4 inhibitors currently in use include palbociclib , ribociclib , and abemaciclib .

Key Mechanisms:

- Cell Cycle Arrest : Continuous inhibition of CDK4 leads to sustained G1 phase arrest, preventing DNA synthesis and cell division .

- Induction of Apoptosis : Prolonged inhibition can trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy .

Clinical Efficacy

Recent studies have demonstrated the effectiveness of CDK4 inhibitors in various clinical settings. For instance, abemaciclib has shown promising results in patients with HR-positive, HER2-negative breast cancer, allowing for continuous dosing that maintains effective drug levels .

Case Studies

- Abemaciclib in Breast Cancer :

- Palbociclib and Ribociclib Comparisons :

In Vitro Studies

Recent research has focused on the selectivity and potency of various CDK4 inhibitors. A study evaluated four novel compounds against CDK4/6 and found that ZINC585291674 demonstrated superior inhibitory activity with an IC50 of 184.14 nM for CDK4 and 111.78 nM for CDK6 .

| Compound | IC50 (CDK4) | IC50 (CDK6) |

|---|---|---|

| ZINC585291674 | 184.14 nM | 111.78 nM |

| ZINC585292724 | 286.75 nM | 196.25 nM |

| ZINC585291474 | 225.68 nM | 360.68 nM |

| ZINC585292587 | 498.31 nM | 550.13 nM |

Safety Profile

The safety profile of CDK4 inhibitors is a crucial aspect of their clinical application. Clinical trials have reported manageable side effects, primarily hematological toxicities such as neutropenia and thrombocytopenia . Notably, abemaciclib has been associated with gastrointestinal side effects but offers a favorable cardiovascular safety profile compared to other treatments like ibrutinib .

Future Directions

The ongoing research into CDK4 inhibitors is focused on overcoming resistance mechanisms that develop during treatment. Combination therapies involving CDK4 inhibitors with other agents (e.g., hormonal therapies or immune checkpoint inhibitors) are being explored to enhance efficacy and minimize resistance.

Potential Research Areas:

- Combination Therapies : Investigating synergistic effects when combined with other targeted therapies or immunotherapies.

- Resistance Mechanisms : Understanding how tumors adapt to CDK4 inhibition and developing strategies to counteract these adaptations.

Propriétés

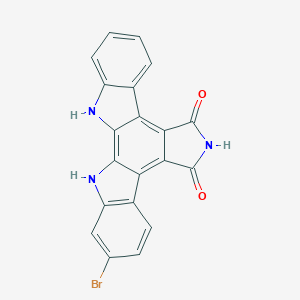

IUPAC Name |

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFKDDRQSNVETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416208 | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546102-60-7 | |

| Record name | K-00024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00024 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CDK4 inhibitors primarily act by competitively binding to the ATP-binding pocket of cyclin-dependent kinase 4 (CDK4). [, ] This prevents CDK4 from forming an active complex with cyclin D, a crucial step for the phosphorylation of the retinoblastoma protein (Rb). [, ]

A: Inhibiting CDK4 prevents Rb phosphorylation, which in turn blocks the release of E2F transcription factors. [, ] Consequently, the expression of genes necessary for the G1 to S phase transition is suppressed, leading to cell cycle arrest in the G1 phase. [, , , , ]

A: Yes, in certain contexts, CDK4 inhibition can trigger apoptosis. Studies have shown that specific CDK4 inhibitors induce apoptosis in colon cancer cells by activating the NF-κB signaling pathway. [] This involves the translocation of RelA (a key NF-κB component) from the cytoplasm to the nucleolus, resulting in the repression of NF-κB-driven transcription and ultimately apoptosis. []

A: Research suggests CDK4 also regulates cellular metabolism. Inhibiting CDK4 has been linked to impaired lysosomal function, impacting both the autophagic flux and mTORC1 activation. []

A: While specific structural details vary, many CDK4 inhibitors share common structural features, such as a heterocyclic core (e.g., pyrido[2,3-d]pyrimidin-7-one, pyrrolo[2,3-d]pyrimidine) and substituents capable of interacting with key residues within the CDK4 ATP-binding pocket. [, , , ]

A: Computational methods, such as molecular docking, 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations, have proven valuable in CDK4 inhibitor research. [, , , , , ] These techniques aid in understanding the structure-activity relationships, predicting binding affinities, identifying key interactions with the CDK4 active site, and designing novel inhibitors.

A: Studies have utilized molecular docking to predict binding modes and affinities of novel CDK4 inhibitors and identify critical residues involved in inhibitor binding. [, ] 3D-QSAR models have been developed to establish correlations between the molecular structures of CDK4 inhibitors and their biological activities, guiding the design of more potent compounds. [, ]

A: SAR studies have revealed that even minor structural alterations can significantly impact the potency and selectivity of CDK4 inhibitors. [, , ] For instance, introducing specific substituents at certain positions on the core scaffold can enhance CDK4 binding affinity and selectivity over other kinases like CDK2 and CDK6. [, ]

A: Research on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed that modifications at the 2- and 8-positions of the pyrimidine ring significantly influence CDK4 inhibitory activity. [] Similarly, studies on indolocarbazoles identified 6-substitution as crucial for potent and selective CDK4 inhibition. []

ANone: While the provided research doesn’t extensively discuss formulation challenges, developing stable and bioavailable formulations for CDK4 inhibitors can be complex. Factors like solubility, permeability, and metabolic stability need to be addressed to ensure optimal drug delivery and efficacy.

A: While generally well-tolerated, CDK4 inhibitors can cause side effects. Neutropenia (low neutrophil count) is a common side effect observed with CDK4 inhibitors, which can increase the risk of infections. [, , , ] Other reported side effects include anemia, thrombocytopenia, and gastrointestinal disturbances. [, , ]

A: Yes, researchers are actively exploring strategies to minimize the toxicity of CDK4 inhibitors. One approach involves developing highly selective CDK4 inhibitors that spare CDK6, which plays a more prominent role in hematopoiesis. [, , , ]

A: CDK4 inhibitors have been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and sufficient half-lives to achieve sustained target inhibition. [, , ]

A: In vivo studies have demonstrated that CDK4 inhibitors effectively inhibit tumor growth in various preclinical models, including breast cancer, lymphoma, sarcoma, and other tumor types. [, , , , ] This efficacy is often associated with reduced Rb phosphorylation, cell cycle arrest, and induction of apoptosis in tumor tissues.

A: Researchers commonly employ cell-based assays like MTS, MTT, and BrDU incorporation assays to assess the impact of CDK4 inhibitors on cell viability and proliferation. [, , , ] Additionally, techniques such as TUNEL staining, apoptosis arrays, and Western blotting are utilized to investigate the induction of apoptosis and changes in apoptotic protein expression. [, ]

A: Preclinical studies utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate the efficacy of CDK4 inhibitors in vivo. [, , , , ] These models allow researchers to assess tumor growth inhibition, survival benefits, and potential synergistic effects with other therapies.

A: Yes, clinical trials have demonstrated promising results for CDK4 inhibitors, particularly in treating hormone receptor-positive (HR+) breast cancer. [, , , , , ] For instance, Palbociclib in combination with letrozole significantly improved progression-free survival in postmenopausal women with HR+ metastatic breast cancer. [, ]

A: One mechanism of resistance involves the upregulation of CDK6, as it can compensate for CDK4 inhibition in certain contexts. [, , , ] Other potential resistance mechanisms include mutations in Rb, amplification of cyclin D1, and alterations in upstream signaling pathways that activate CDK4/6.

ANone: While the provided research doesn't specifically cover targeted delivery strategies for CDK4 inhibitors, this is an active area of research in drug development. Nanoparticle-based delivery systems, antibody-drug conjugates, and other targeted approaches could potentially enhance the delivery of CDK4 inhibitors to tumor cells while minimizing off-target effects.

A: Several potential biomarkers are under investigation. Rb status is crucial, as CDK4 inhibitors primarily exert their effects through Rb-dependent mechanisms. [, , ] Loss of Rb expression or function is associated with resistance to CDK4 inhibitors. [, ] Other potential markers include p16INK4a expression, Cyclin D1 levels, and the phosphorylation status of CDK4 and Rb. [, , , , ]

A: Research suggests that the phosphorylation status of p27Kip1 at tyrosine 88 (pY88-p27Kip1) may serve as a biomarker for this compound sensitivity. [] Studies have shown a correlation between pY88-p27Kip1 levels and response to Palbociclib in breast cancer models. []

A: The development of highly selective CDK4 inhibitors represents a significant breakthrough. Early CDK inhibitors lacked selectivity, leading to significant toxicity. [, ] The discovery of Palbociclib, a highly selective CDK4/6 inhibitor, marked a turning point, leading to its FDA approval for HR+ metastatic breast cancer. [, , ]

A: The development and investigation of CDK4 inhibitors involve expertise from various scientific disciplines, including biochemistry, molecular biology, pharmacology, medicinal chemistry, and computational chemistry. [, , , , , , ] Such interdisciplinary collaboration is essential for advancing our understanding of CDK4 biology, identifying novel inhibitors, and translating these discoveries into effective cancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.